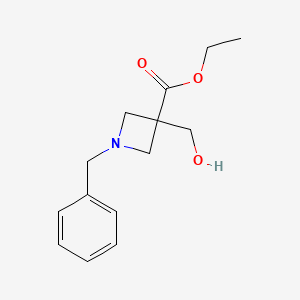
Ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate is a synthetic organic compound belonging to the azetidine class Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often involve photochemical activation to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium under reflux conditions.
Reduction: LiAlH₄ in dry ether under an inert atmosphere.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Ethyl 1-benzyl-3-(carboxymethyl)azetidine-3-carboxylate.
Reduction: Ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-methanol.
Substitution: Ethyl 1-(substituted benzyl)-3-(hydroxymethyl)azetidine-3-carboxylate.
Scientific Research Applications
Ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates for various therapeutic areas.
Organic Synthesis: The compound’s strained ring structure makes it a valuable intermediate for the synthesis of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate is not well-documented. its reactivity can be attributed to the strained four-membered ring, which makes it susceptible to ring-opening reactions. The hydroxymethyl and ester groups provide sites for further functionalization, allowing the compound to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but lacks the ethyl ester group.
Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate: Contains a chloromethyl group instead of a hydroxymethyl group.
Uniqueness
Ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate is unique due to the presence of both the benzyl and ethyl ester groups, which provide additional sites for chemical modification and enhance its potential as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
ethyl 1-benzyl-3-(hydroxymethyl)azetidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-2-18-13(17)14(11-16)9-15(10-14)8-12-6-4-3-5-7-12/h3-7,16H,2,8-11H2,1H3 |
InChI Key |
QYWZOZJWOCYFHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CN(C1)CC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















